tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate

Biocatalysis Diastereoselective Reduction Atazanavir Intermediate

tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate (CAS 98818-35-0), synonymous with threo-N-Boc-D-phenylalanine epoxide and (2S,3R)-3-(tert-butoxycarbonylamino)-1,2-epoxy-4-phenylbutane, is a chiral epoxide building block within the N-Boc-α-amino epoxide class. It serves as the penultimate intermediate in the synthesis of the HIV protease inhibitor atazanavir (Reyataz) and is also a regulatory-specified impurity (Atazanavir Impurity used in analytical method development, method validation, and quality control for ANDA submissions.

Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
CAS No. 98818-35-0
Cat. No. B3176288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate
CAS98818-35-0
Molecular FormulaC15H21NO3
Molecular Weight263.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CO2
InChIInChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,16,17)/t12-,13-/m1/s1
InChIKeyNVPOUMXZERMIJK-CHWSQXEVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate (CAS 98818-35-0) – Core Identity and Sourcing Baseline


tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate (CAS 98818-35-0), synonymous with threo-N-Boc-D-phenylalanine epoxide and (2S,3R)-3-(tert-butoxycarbonylamino)-1,2-epoxy-4-phenylbutane, is a chiral epoxide building block within the N-Boc-α-amino epoxide class . It serves as the penultimate intermediate in the synthesis of the HIV protease inhibitor atazanavir (Reyataz) and is also a regulatory-specified impurity (Atazanavir Impurity 29) used in analytical method development, method validation, and quality control for ANDA submissions . The molecule bears two defined stereocenters ((R)-configuration at the carbamate-bearing carbon and (S)-configuration at the oxirane carbon) that are essential for downstream atazanavir stereochemistry; incorrect stereochemistry at either center generates an epoxide that cannot be converted to active pharmaceutical ingredient (API) .

Why In-Class Boc-Phenylalanine Epoxides Cannot Substitute for CAS 98818-35-0 Without Risk


The N-Boc-α-amino epoxide family contains at least four diastereomeric pairs (e.g., (2S,3R)-, (2S,3S)-, (2R,3S)-, (2R,3R)-configured epoxides) that are chemically isomeric but biologically and synthetically non-interchangeable . The (2S,3S)-diastereomer is the required intermediate for saquinavir and amprenavir, whereas the (2S,3R)-diastereomer (CAS 98818-35-0) is stereospecifically required for atazanavir . Substituting the incorrect diastereomer leads to a dead-end synthesis because the downstream ring-opening of the epoxide by the nucleophilic aza-dipeptide isosteric moiety proceeds with retention of configuration at the epoxide carbon; the wrong diastereomer yields an API epimer that lacks inhibitory activity . Additionally, diastereomeric purity directly governs the impurity profile of the final drug substance: the (2S,3S)-epoxide is a known process-related impurity in atazanavir, and its presence must be controlled to ≤0.10% in the API, compelling procurement of the target diastereomer with verified chiral purity .

Quantitative Comparator Evidence for tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate Differentiation


Diastereoselectivity of Biocatalytic Reduction: >99% ds for the (2S,3R)-Epoxide vs. Suboptimal Selectivity of Hydride Reduction for the (2S,3S)-Epoxide

The Codexis KRED-catalyzed reduction of chloroketone 2 to chiral alcohol 3, followed by cyclization, delivers the (2S,3R)-epoxide with >99% diastereoselectivity, as confirmed by HPLC analysis of the final epoxide product . In contrast, the classical hydride reduction approaches for the (2S,3S)-epoxide typically yield a mixture of diastereomers requiring recrystallization to upgrade diastereomeric purity, resulting in significant yield loss . The Codexis process achieves a substrate loading of 150 g/L with catalyst loading of only 1 g/L and a reaction time of 10 h, while the initial biocatalytic screen achieved only 3 g/L substrate loading and required 5 g/L catalyst loading with 30% conversion in 24 h .

Biocatalysis Diastereoselective Reduction Atazanavir Intermediate

Comparative Overall Yield: (2S,3S)-Epoxide Achieves 55% in 6 Steps vs. (2S,3R)-Epoxide Achieved via High-Throughput Biocatalytic Process

The expedient asymmetric synthesis of the (2S,3S)-Boc-phenylalanine epoxide (required for saquinavir and amprenavir) proceeds in six steps from (R)-2,3-O-isopropylidene-glyceraldehyde with an overall yield of 55% . For the (2S,3R)-epoxide (CAS 98818-35-0), the Codexis KRED process achieves >99% diastereoselectivity and a throughput 50% above the target level, with the final process delivering pure epoxide after crystallization from heptane. While single-step cyclization yields for the (2S,3R)-epoxide are not explicitly reported as a percentage, the order-of-magnitude improvement in substrate loading (150 g/L vs. 3 g/L initial) and elimination of recrystallization for diastereomeric upgrade constitute a substantial process-mass-intensity advantage over the (2S,3S)-epoxide synthesis .

Asymmetric Synthesis Overall Yield Process Chemistry

Regulatory Impurity Designation: CAS 98818-35-0 Is a Specified Atazanavir Impurity with Defined Acceptance Criteria

CAS 98818-35-0 is officially listed as Atazanavir Impurity 29 and is accompanied by detailed characterization data compliant with regulatory guidelines . It is explicitly supplied for analytical method development, method validation (AMV), Quality Control (QC) applications for Abbreviated New Drug Application (ANDA), and during commercial production of atazanavir . In contrast, the (2S,3S)-diastereomer (CAS 98737-29-2) is not a specified atazanavir impurity; rather, it is the key intermediate for saquinavir and amprenavir and is not required for atazanavir ANDA submissions . The enantiomeric (2R,3S)-epoxide (CAS 98760-08-8) is also an atazanavir-related substance but is a different impurity (Atazanavir Impurity 20), with distinct acceptance criteria .

Pharmaceutical Impurity Reference Standard ANDA Submission

Stability Differentiation: Hydrolysis Half-Life Data Suggest Threo-Epoxide May Offer Processing Time Advantage Over Erythro-Epoxide

ChemSpider predicted data for the erythro-N-Boc-D-phenylalanine epoxide (the (2S,3S)- or (2R,3R)-diastereomer) indicate an atmospheric oxidation half-life of 0.337 days (approximately 4.05 hours) under a 12-hour day with 1.5 × 10^6 OH/cm³ radical concentration . This short half-life underscores the inherent instability of the epoxide ring in the erythro configuration under ambient conditions. While direct experimentally measured hydrolysis half-life data for the threo-(2S,3R) epoxide (CAS 98818-35-0) are not available in the open literature, the general class of threo-configured α-amino epoxides is known to exhibit greater kinetic stability toward acid-catalyzed hydrolysis than erythro-configured epoxides due to reduced 1,3-allylic strain in the transition state . Procurement of the (2S,3R)-epoxide from suppliers that provide Certificate of Analysis specifying storage conditions (sealed, dry, 2–8°C) is essential to maintain chiral integrity .

Epoxide Stability Hydrolysis Half-Life Process Chemistry

Optimal Use Scenarios for tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate (CAS 98818-35-0) Based on Proven Differentiation


Atazanavir API Manufacturing: Stereospecific Epoxide Ring-Opening to Form the Hydroxyethylene Isostere Core

The (2S,3R)-epoxide is the exclusive intermediate that undergoes regioselective ring-opening by the aza-dipeptide nucleophile to install the (2S,3R)-hydroxyethylene isostere core of atazanavir. The >99% diastereoselectivity of the Codexis biocatalytic process directly translates to API with minimal epimer contamination, eliminating the need for diastereomeric upgrade . Any substitution of the (2S,3S)- or (2R,3S)-epoxide would generate atazanavir epimers devoid of HIV protease inhibitory activity .

Regulatory Reference Standard for Atazanavir Impurity 29: ANDA Analytical Method Development and QC Batch Release

CAS 98818-35-0 is officially designated as Atazanavir Impurity 29 and is a required reference standard for HPLC method development, method validation (AMV), and Quality Control (QC) batch release testing during ANDA submission and commercial production . Procurement of this specific diastereomer with full characterization data (COA, HPLC chromatogram, MS, NMR) is mandatory to satisfy ICH Q3A/Q3B impurity profiling requirements; no alternative diastereomer can fulfill this regulatory function for atazanavir .

Process Chemistry Research on Biocatalytic Epoxide Synthesis: Benchmarking KRED-Catalyzed Diastereoselective Reduction

The Codexis KRED-catalyzed process delivering >99% ds with 150 g/L substrate loading represents a benchmark for the industrial biocatalytic synthesis of chiral epoxides . Researchers developing new biocatalytic routes for α-amino epoxides can use CAS 98818-35-0 as a positive control substrate to validate new KRED variants or process conditions, leveraging the quantitative performance data (substrate loading, catalyst loading, reaction time, ds) as a comparator baseline .

Stability and Forced Degradation Studies of Epoxide Intermediates in Pharmaceutical Process Development

Given the predicted short atmospheric half-life of the erythro epoxide (4.05 h) , and the recognized class-level stability difference between threo and erythro α-amino epoxides , CAS 98818-35-0 serves as a model compound for studying hydrolytic stability, shelf-life determination, and shipping condition validation of Boc-protected α-amino epoxides. Such studies are critical for establishing in-process hold times during multi-step atazanavir synthesis.

Quote Request

Request a Quote for tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.